Cas no 2148634-54-0 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid)
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid
- 2148634-54-0
- EN300-1298567
-
- Inchi: 1S/C24H27NO5/c1-23(12-7-13-24(23,2)29)20(21(26)27)25-22(28)30-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20,29H,7,12-14H2,1-2H3,(H,25,28)(H,26,27)
- InChI Key: JNJRHZGKMSEYSJ-UHFFFAOYSA-N
- SMILES: OC1(C)CCCC1(C)C(C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 409.18892296g/mol
- Monoisotopic Mass: 409.18892296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 646
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 95.9Ų
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1298567-50mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid |
2148634-54-0 | 50mg |
$1779.0 | 2023-09-30 | ||
| Enamine | EN300-1298567-100mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid |
2148634-54-0 | 100mg |
$1863.0 | 2023-09-30 | ||
| Enamine | EN300-1298567-250mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid |
2148634-54-0 | 250mg |
$1948.0 | 2023-09-30 | ||
| Enamine | EN300-1298567-500mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid |
2148634-54-0 | 500mg |
$2033.0 | 2023-09-30 | ||
| Enamine | EN300-1298567-1000mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid |
2148634-54-0 | 1000mg |
$2118.0 | 2023-09-30 | ||
| Enamine | EN300-1298567-2500mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid |
2148634-54-0 | 2500mg |
$4150.0 | 2023-09-30 | ||
| Enamine | EN300-1298567-5000mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid |
2148634-54-0 | 5000mg |
$6140.0 | 2023-09-30 | ||
| Enamine | EN300-1298567-10000mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid |
2148634-54-0 | 10000mg |
$9105.0 | 2023-09-30 | ||
| Enamine | EN300-1298567-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid |
2148634-54-0 | 1g |
$0.0 | 2023-06-06 |
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid Related Literature
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid
Compound CAS No. 2148634-54-0: 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic Acid
The compound with CAS No. 2148634-54-0, named as 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxyl-containing cyclopentane ring, and an acetic acid moiety. The combination of these functional groups makes it a versatile building block for further chemical modifications and applications.
Recent studies have highlighted the importance of Fmoc-containing compounds in peptide synthesis and drug discovery. The Fmoc group is widely used as a protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached to an amino group, making it a valuable intermediate for synthesizing more complex molecules. The presence of the hydroxyl group on the cyclopentane ring adds another layer of functionality, enabling this compound to participate in various reactions such as oxidation, reduction, or cyclization.
The cyclopentane ring with two methyl groups and a hydroxyl group introduces steric hindrance and unique electronic properties to the molecule. This makes it an interesting candidate for studying stereochemical effects in organic reactions. Recent research has shown that such structures can be used as templates for asymmetric synthesis, where the spatial arrangement of substituents plays a crucial role in determining the product's stereochemistry.
In terms of applications, this compound could be utilized in the development of new pharmaceutical agents. The acetic acid moiety provides an acidic proton that can be neutralized to form salts, which are often more bioavailable than their free acid counterparts. Additionally, the combination of Fmoc and hydroxyl groups could make this compound a potential candidate for targeted drug delivery systems or as a precursor for bioactive molecules.
From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over reaction conditions. The synthesis likely begins with the formation of the Fmoc-amino intermediate, followed by coupling with the cyclopentane derivative. The hydroxyl group on the cyclopentane ring could be introduced via oxidation or hydroxylation reactions, depending on the starting materials used.
Recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically pure versions of this compound. Enantiopure compounds are highly sought after in pharmaceutical research due to their potential to exhibit different biological activities compared to their racemic counterparts. By leveraging chiral catalysts or auxiliary groups during synthesis, researchers can achieve high enantioselectivity in constructing this molecule.
In conclusion, CAS No. 2148634-54-0 represents a sophisticated organic molecule with diverse functional groups and promising applications in chemical synthesis and drug discovery. Its structure allows for multiple avenues of modification and functionalization, making it a valuable asset in modern organic chemistry research.
2148634-54-0 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(2-hydroxy-1,2-dimethylcyclopentyl)acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)